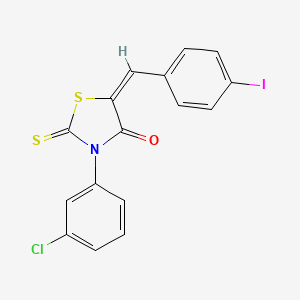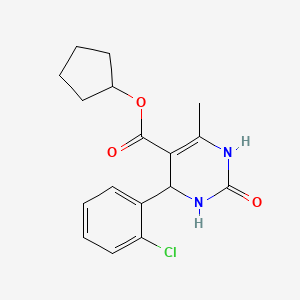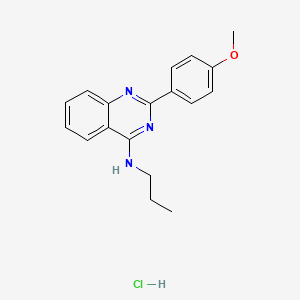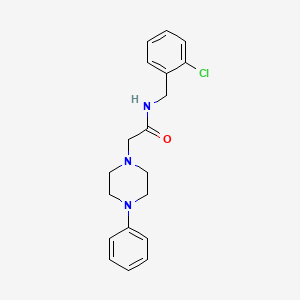
3-(3-chlorophenyl)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with potential applications in the field of medicinal chemistry. This compound is also known as 'CITCO' and belongs to the class of thiazolidinone derivatives. CITCO has been extensively studied for its potential use as an agonist for the aryl hydrocarbon receptor (AhR).
作用機序
CITCO binds to the ligand-binding domain of AhR and induces a conformational change that allows the receptor to translocate into the nucleus. Once inside the nucleus, AhR dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding leads to the activation of AhR target genes, which play a crucial role in regulating various physiological processes.
Biochemical and physiological effects:
CITCO has been shown to induce the expression of various AhR target genes such as CYP1A1, CYP1B1, and AhRR. These genes are involved in the metabolism of xenobiotics, regulation of cell growth and differentiation, and immune response. CITCO has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the main advantages of CITCO is its high potency and specificity for AhR. This makes it an ideal tool for studying the role of AhR in various physiological processes. However, one of the limitations of CITCO is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the research on CITCO. One of the potential applications of CITCO is in the treatment of cancer. CITCO has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Further research is needed to determine the efficacy of CITCO in the treatment of various types of cancer.
Another potential application of CITCO is in the treatment of autoimmune disorders. AhR has been shown to play a crucial role in regulating the immune response, and CITCO has been shown to activate AhR and induce the expression of its target genes. Further research is needed to determine the potential of CITCO in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
In conclusion, CITCO is a synthetic compound with potential applications in the field of medicinal chemistry. It has been extensively studied for its potential use as an agonist for the aryl hydrocarbon receptor (AhR). CITCO has been shown to activate AhR and induce the expression of its target genes, which makes it a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and metabolic disorders. Further research is needed to determine the efficacy of CITCO in the treatment of these diseases.
合成法
The synthesis of CITCO involves the reaction of 3-chloroaniline with 4-iodobenzaldehyde in the presence of sodium hydride to form the corresponding imine. This imine is then reacted with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base to yield 3-(3-chlorophenyl)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
科学的研究の応用
CITCO has been extensively studied for its potential use as an agonist for the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in regulating various physiological processes such as immune response, cell differentiation, and metabolism. CITCO has been shown to activate AhR and induce the expression of its target genes, which makes it a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and metabolic disorders.
特性
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClINOS2/c17-11-2-1-3-13(9-11)19-15(20)14(22-16(19)21)8-10-4-6-12(18)7-5-10/h1-9H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSCRJCLLMABQI-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)I)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)I)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClINOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017492.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)
![1-(4-{[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2-thienyl)ethanone](/img/structure/B5017520.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5017532.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)
![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)
![3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5017565.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)




![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)